
1-Chloroethyl chloroformate
Overview
Description
1-Chloroethyl chloroformate, also known as carbonochloridic acid, 1-chloroethyl ester, is an organic compound with the chemical formula C₃H₄Cl₂O₂. It is a colorless liquid that is used primarily as a reagent in organic synthesis. This compound is known for its role in the selective N-dealkylation of tertiary amines and the preparation of alkyl 1-chloroethyl carbonates .
Preparation Methods
1-Chloroethyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with acetaldehyde in the presence of benzyltributylammonium chloride, followed by distillation to achieve a high yield of 96% . Another method involves the reaction of phosgene with anhydrous ethanol, which is then chlorinated to produce this compound .
In industrial settings, the production of this compound typically involves the direct reaction of chloroethanol with phosgene. This reaction is carried out under controlled temperatures to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
General Reactivity
1-Chloroethyl chloroformate primarily reacts through nucleophilic substitution mechanisms. The presence of the electron-withdrawing chlorine atom enhances its electrophilic character, making it a useful reagent in various organic transformations.
N-Dealkylation of Tertiary Amines
One of the most notable reactions involving this compound is its use in the selective N-dealkylation of tertiary amines. The reaction typically proceeds via the following steps:
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Formation of an Intermediate : The tertiary amine reacts with this compound to form an intermediate that can undergo further transformations.
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Hydrolysis : Upon hydrolysis, this intermediate yields the corresponding dialkylamine hydrochloride.
This method is advantageous due to milder conditions compared to traditional dealkylation methods, allowing for better yields and selectivity .
Reaction with Aldehydes
This compound can also react with aldehydes in the presence of a catalyst to form α-chloroalkyl chloroformates. This reaction involves:
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Nucleophilic Attack : The aldehyde acts as a nucleophile, attacking the carbonyl carbon of the chloroformate.
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Formation of α-Chloroalkyl Chloroformate : This results in the formation of α-chloroalkyl chloroformates, which are valuable intermediates in organic synthesis .
Solvolysis Reactions
The solvolysis of this compound has been studied extensively, revealing that solvent polarity significantly influences reaction kinetics. In polar solvents, the rate of reaction increases due to enhanced stabilization of the transition state:
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Mechanistic Pathways : The solvolysis can proceed via both addition-elimination and ionization mechanisms, with solvent effects playing a crucial role in determining the predominant pathway .
Reaction Conditions and Yields
The following table summarizes key reactions involving this compound, including reactants, conditions, and yields:
Reaction Type | Reactants | Conditions | Yield (%) |
---|---|---|---|
N-Dealkylation | Tertiary amine + this compound | Mild conditions (25°C) | Up to 89% |
Reaction with Aldehydes | Aldehyde + this compound | Catalyst present | Varies |
Solvolysis | This compound + solvent | Varied solvent mixtures | Varies |
Kinetics of Solvolysis
The kinetics of solvolysis for this compound have been analyzed using linear free energy relationships (LFER). The following table presents specific rate constants () observed in different solvents:
Solvent | Rate Constant (s) |
---|---|
Methanol | High |
Ethanol | Moderate |
Water | Lower |
TFE | Very High |
Scientific Research Applications
Chemical Properties and Reactions
1-Chloroethyl chloroformate is primarily used as a reagent in various chemical reactions due to its electrophilic nature. Its applications include:
- N-Dealkylation of Tertiary Amines : It selectively facilitates the N-dealkylation process, allowing for the transformation of tertiary amines into secondary amines. This reaction is crucial in synthesizing various pharmaceutical compounds .
- Preparation of Alkyl 1-Chloroethyl Carbonates : The compound serves as a reactant in synthesizing alkyl carbonates, which are important intermediates in organic synthesis .
- N-Demethylation Reactions : It is employed in the N-demethylation of drugs for analytical purposes, particularly in forensic science, where it aids in determining drug metabolites in biological fluids using techniques such as capillary electrophoresis .
- Chemoselective Desilylation : this compound acts as a catalyst for the chemoselective desilylation of silyl-protected alcohols, enhancing reaction efficiency and selectivity .
Data Table: Summary of Applications
Case Study 1: Forensic Analysis of Drugs
In a study published in Forensic Science International, researchers utilized this compound for the N-demethylation of drugs like morphine and codeine. The method demonstrated high efficiency and sensitivity in detecting drug metabolites in urine samples using capillary electrophoresis with fluorescence detection. This application underscores the compound's importance in toxicology and forensic science .
Case Study 2: Synthesis of Bioactive Compounds
Research documented in Molecules highlighted the use of this compound in synthesizing bioactive compounds such as macrocarpine F. The compound was added to a reaction mixture under controlled conditions, leading to successful product formation after subsequent reactions. This illustrates its utility in complex organic syntheses aimed at developing new pharmaceuticals .
Safety and Handling Considerations
This compound is moisture-sensitive and should be stored in a cool place away from strong oxidizing agents, bases, alcohols, and amines to prevent hazardous reactions . Proper safety protocols must be followed when handling this compound due to its reactivity.
Mechanism of Action
The mechanism of action of 1-chloroethyl chloroformate involves its ability to act as a selective dealkylating agent. It targets tertiary amines, facilitating the removal of alkyl groups to form secondary amines. This reaction is crucial in the synthesis of drug metabolites and other organic compounds . The molecular pathways involved include the formation of a carbamate intermediate, which then undergoes hydrolysis to yield the final product .
Comparison with Similar Compounds
1-Chloroethyl chloroformate is part of a broader class of compounds known as chloroformates. Similar compounds include:
Chloromethyl chloroformate: Used in the synthesis of pharmaceuticals and agrochemicals.
Ethyl chloroformate: Employed in the preparation of carbamates and ureas.
2-Chloroethyl chloroformate: Utilized in the synthesis of protective groups and as a reagent in organic synthesis.
Compared to these compounds, this compound is unique in its high selectivity for N-dealkylation reactions and its efficiency in forming alkyl carbonates .
Biological Activity
1-Chloroethyl chloroformate (ACE-Cl) is a versatile reagent in organic synthesis, particularly known for its role in various chemical transformations. This article explores its biological activity, applications, and significance in medicinal chemistry, supported by relevant research findings and data.
This compound is a chloroformate derivative that serves as a reactive electrophile in organic reactions. Its structure allows it to participate in nucleophilic substitution reactions, particularly with amines and alcohols. The compound is primarily used for:
- N-dealkylation of Tertiary Amines : ACE-Cl facilitates the selective removal of alkyl groups from tertiary amines, yielding secondary amines and hydrochlorides upon hydrolysis .
- Synthesis of Carbonates : It acts as a reactant in the preparation of alkyl 1-chloroethyl carbonates, which are useful intermediates in organic synthesis .
- Desilylation Reactions : The compound is also employed as a catalyst for the chemoselective desilylation of silyl-protected alcohols, enhancing reaction efficiency .
Biological Applications
This compound's utility extends to biological applications, particularly in analytical chemistry for drug detection:
- Drug Analysis : ACE-Cl is utilized in capillary electrophoresis for the N-demethylation of drugs in biological fluids. This method allows for sensitive detection of multiple drugs of abuse using fluorescence techniques .
- Synthesis of Bioactive Compounds : In the synthesis of various alkaloids and other bioactive molecules, ACE-Cl has shown potential as a reagent that can modify existing structures to enhance biological activity. For instance, its application in the total synthesis of bioactive Sarpagine alkaloids demonstrates its importance in medicinal chemistry .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
- Dealkylation Reactions : Research indicates that ACE-Cl can effectively cleave benzhydryl groups from amines, showcasing its ability to facilitate complex transformations under mild conditions .
- Synthetic Pathways : A study reported on the synthesis of various bioactive compounds using ACE-Cl, emphasizing its role in achieving high yields with specific structural modifications that enhance pharmacological properties .
Table 1: Summary of Biological Activities
Safety and Handling
Due to its reactivity, this compound should be handled with care. It is moisture-sensitive and incompatible with strong oxidizing agents, strong bases, alcohols, and amines. Proper storage conditions include keeping it in a cool place away from moisture to prevent hydrolysis and degradation .
Q & A
Basic Questions
Q. What are the key physicochemical properties of 1-chloroethyl chloroformate relevant to its handling in laboratory settings?
this compound (ACE-Cl) is a colorless to pale-yellow liquid with a molecular formula of C₃H₄Cl₂O₂ and molecular weight of 142.97 g/mol. Key properties include:
- Boiling point : 118–119°C (lit.)
- Density : 1.325 g/mL at 25°C
- Solubility : Miscible with most organic solvents (e.g., dichloromethane, toluene).
- Hygroscopicity : Moisture-sensitive; requires storage at 2–8°C under inert gas.
- Hazards : Toxic (H331, H314), flammable (H226), and corrosive (R34). Use in fume hoods with PPE (gloves, goggles) is mandatory .
Q. How is this compound synthesized, and what are the critical parameters influencing yield and purity?
Two primary methods are documented:
- Carbonate route : Reacting ethylene carbonate with phosphorus pentachloride (PCl₅) at controlled temperatures (15–20°C). Excess PCl₅ ensures complete conversion.
- Phosgene route : Chloroethanol reacts with phosgene gas under cooling (15–20°C). Strict temperature control and phosgene scrubbing (e.g., NaOH traps) are critical to minimize side reactions.
Both methods require anhydrous conditions to prevent hydrolysis. The phosgene route is industrially favored but requires specialized safety protocols .
Q. What are the primary applications of this compound in synthetic organic chemistry?
ACE-Cl is widely used for:
- Deprotection of tertiary amines : Cleaves carbamates under mild conditions (e.g., refluxing methanol) to yield secondary amines, avoiding harsh reductive methods.
- Pharmaceutical intermediates : Key in synthesizing duloxetine (antidepressant), cefuroxime axetil (antibiotic), and candesartan (antihypertensive).
- Chemoselective deprotection : Catalytic ACE-Cl in methanol selectively removes silyl ethers without affecting esters or amides .
Advanced Research Questions
Q. What mechanistic insights explain the solvolysis behavior of this compound compared to β,β,β-trichloroethyl analogs?
ACE-Cl undergoes addition-elimination (A-E) mechanisms in most solvents, with the α-chloro substituent enhancing reactivity via electron-withdrawing inductive effects. In contrast, β,β,β-trichloroethyl chloroformates (e.g., 2,2,2-trichloroethyl) exhibit mixed mechanisms:
- Ionization pathways dominate in highly ionizing solvents (e.g., fluoroalcohols).
- Rate order : ACE-Cl (k₅ ≫ k₄ > k₃) reacts ~10⁴× faster than β,β,β-trichloro analogs due to reduced steric hindrance and stronger electronic activation .
Q. How do solvent effects influence the reaction pathways of this compound in nucleophilic substitutions?
Solvent nucleophilicity (measured by NT) and ionizing power (YCl) dictate mechanism dominance:
- Polar aprotic solvents (e.g., acetone) : Favor A-E mechanisms via nucleophilic attack.
- Fluoroalcohol-rich solvents (e.g., HFIP) : Promote ionization pathways, forming acyl cations.
Linear free-energy relationships (LFERs) using the Grunwald-Winstein equation reveal ACE-Cl’s strict adherence to A-E mechanisms, unlike β,β,β-trichloro analogs .
Q. What methodologies are employed to analyze the kinetic parameters of this compound solvolysis?
- Conductivity measurements : Track ion formation during solvolysis (e.g., in methanol/water mixtures).
- Kinetic solvent isotope effects (KSIE) : Compare rates in MeOH vs. MeOD; KSIE >2 indicates general-base catalysis.
- LFER modeling : Correlate rate constants (k) with solvent parameters (m, l) to distinguish between A-E and ionization pathways .
Q. How can this compound be optimized for chemoselective deprotection in complex substrates?
- Catalytic ACE-Cl : Use 5–10 mol% in methanol at reflux to deprotect silyl ethers (e.g., TBS groups) while preserving acid-labile functionalities.
- Sequential deprotection : ACE-Cl cleaves carbamates first, followed by acidic removal of Boc groups.
- Substrate screening : Test steric and electronic effects; ACE-Cl outperforms 2,2,2-trichloroethyl analogs in hindered environments .
Properties
IUPAC Name |
1-chloroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVNWQGBQYBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965132 | |
Record name | 1-Chloroethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | 1-Chloroethyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19351 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
18.0 [mmHg] | |
Record name | 1-Chloroethyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19351 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
50893-53-3 | |
Record name | 1-Chloroethyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50893-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloroethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050893533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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